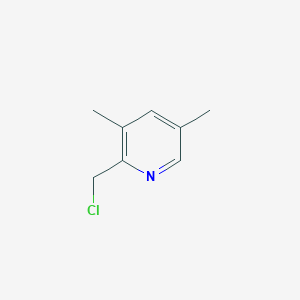

2-(Chloromethyl)-3,5-dimethylpyridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(chloromethyl)-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBUWUONENIUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575384 | |

| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153476-69-8 | |

| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role As a Key Intermediate in Complex Organic and Pharmaceutical Synthesis

Precursor to Proton Pump Inhibitors (PPIs)

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is a cornerstone in the manufacturing of several proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production. cionpharma.comgoogle.com These medications are essential in treating conditions such as peptic ulcers and gastroesophageal reflux disease. google.comorientjchem.org The compound's utility stems from its ability to react with various nucleophiles, such as thiols, to form the core structure of these pharmaceuticals.

Synthesis of Omeprazole and its Derivatives

The synthesis of omeprazole, a widely recognized PPI, heavily relies on this compound hydrochloride as a key intermediate. cionpharma.comguidechem.com The process typically involves the coupling of this pyridine (B92270) derivative with a 2-mercapto-5-methoxybenzimidazole. chemicalbook.comjustia.com This reaction, often carried out in the presence of a base, leads to the formation of a sulfide (B99878) intermediate. chemicalbook.comjustia.com Subsequent oxidation of this intermediate yields omeprazole. chemicalbook.comsphinxsai.com

Several synthetic strategies have been developed to optimize the production of omeprazole. One common method involves reacting 2-(lithium methyl sulfinyl)-5-methoxy-1H-benzimidazole with 2-chloro-3,5-dimethyl-4-methoxy pyridine to form the sulfide intermediate, which is then oxidized using an agent like m-chloroperoxybenzoic acid (m-CPBA). chemicalbook.comsphinxsai.com Another approach starts from 2,3,5-trimethylpyridine (B1346980), which undergoes a series of reactions including oxidation, nitration, methoxy (B1213986) substitution, acylation, hydrolysis, and halogenation to produce the required 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride intermediate. guidechem.compatsnap.com

The following table outlines a common reaction sequence for the synthesis of omeprazole:

| Step | Reactants | Reagents | Product |

| 1 | 2-mercapto-5-methoxybenzimidazole | Sodium hydroxide (B78521), Ethanol, Water | Sodium salt of 2-mercapto-5-methoxybenzimidazole |

| 2 | Sodium salt of 2-mercapto-5-methoxybenzimidazole, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Water | 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzimidazole (Sulfide intermediate) |

| 3 | Sulfide intermediate | m-Chloroperoxybenzoic acid (m-CPBA), Chloroform | Omeprazole |

Synthesis of Esomeprazole (B1671258) (S-isomer) and its Enantioselective Pathways

Esomeprazole, the S-isomer of omeprazole, is known for its enhanced therapeutic efficacy. e3s-conferences.org The synthesis of esomeprazole also utilizes 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a crucial starting material. google.comresearchgate.net The key challenge in synthesizing esomeprazole lies in achieving high enantioselectivity to produce the desired S-isomer.

Several enantioselective pathways have been developed. One method involves the asymmetric oxidation of the sulfide intermediate, which is formed by the reaction of 2-chloromethyl-4-nitro-3,5-dimethylpyridine hydrochloride with 5-methoxy-2-mercaptobenzimidazole. google.com This oxidation is carried out using a chiral inducer and a catalyst in the presence of an oxidizing agent. google.com Another approach employs transition metal catalysis, often with titanium, iron, manganese, or vanadium complexes containing chiral ligands, to catalyze the asymmetric oxidation. e3s-conferences.org Bio-enzyme catalysis and the use of chiral oxaziridines as oxidizing agents are also effective methods for achieving high enantiomeric excess of the S-isomer. e3s-conferences.org

Synthesis of Tenatoprazole (B1683002)

Tenatoprazole, another proton pump inhibitor, is also synthesized using a derivative of this compound. google.comnewdrugapprovals.org The synthesis involves the coupling of 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride with 2-mercapto-5-methoxyimidazo[4,5-b]pyridine to form a sulfide intermediate. newdrugapprovals.orgacs.org This reaction can be efficiently carried out under solvent-free conditions, offering an environmentally friendly and high-yielding alternative to traditional methods that require large volumes of solvents. acs.org The subsequent oxidation of this sulfide intermediate, typically with m-CPBA, produces tenatoprazole. newdrugapprovals.orgacs.org

A notable improvement in the synthesis of tenatoprazole involves a solvent-free condensation of the two key intermediates, which dramatically increases the yield from 73% to 98%. acs.org

Contribution to Gastric Acid Secretion Inhibition via PPI Pathways

The synthesis of PPIs like omeprazole, esomeprazole, and tenatoprazole, all of which rely on this compound derivatives, directly contributes to the inhibition of gastric acid secretion. These drugs work by irreversibly blocking the H+/K+ ATPase, or the proton pump, located in the parietal cells of the stomach wall. justia.comsphinxsai.com By inhibiting this final step in acid production, these medications effectively reduce the amount of acid released into the stomach. clinexprheumatol.org The chemical structure derived from the this compound intermediate is essential for the specific binding and inhibition of the proton pump.

Building Block for Diverse Organic Compounds

The utility of this compound extends beyond the synthesis of proton pump inhibitors. Its reactive chloromethyl group allows it to serve as a versatile building block in the creation of a wide range of organic compounds. The pyridine ring itself is a common motif in many biologically active molecules.

The chloromethyl group is susceptible to nucleophilic substitution reactions, enabling the introduction of various functional groups. This reactivity makes it a valuable tool for medicinal chemists and those involved in the synthesis of novel materials. For instance, it can be used to synthesize substituted chlorin (B1196114) building blocks, which are important in creating models for studying photosynthesis. nih.gov

Applications in Agrochemical Synthesis

This compound and its analogs are also important intermediates in the agrochemical industry. jst.go.jpnih.gov Specifically, related compounds like 2-chloro-5-(chloromethyl)pyridine (B46043) are critical for synthesizing neonicotinoid insecticides, which constitute a significant portion of the global insecticide market. pmarketresearch.com These insecticides are effective against a wide range of piercing-sucking pests that can damage crops. pmarketresearch.com

Furthermore, 2-chloro-5-(chloromethyl)pyridine can be used to produce 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several crop-protection products. jst.go.jpnih.gov The synthesis involves chlorination of the pyridine derivative to form an intermediate which is then fluorinated. jst.go.jpnih.gov This highlights the adaptability of chloromethyl pyridine derivatives in creating complex molecules with specific biological activities for agricultural applications.

An In-depth Look at this compound

This compound is a heterocyclic organic compound that has garnered significant interest in various fields of chemical synthesis. Valued for its specific structural features, particularly the reactive chloromethyl group attached to a substituted pyridine ring, it serves as a critical building block in the production of complex molecules. This article explores its established role as a key intermediate in pharmaceutical and organic synthesis, as well as its emerging potential in the realm of material science.

Properties of this compound and its Hydrochloride Salt

The compound is most frequently handled and utilized in its more stable hydrochloride salt form. Below are the key chemical and physical properties for both the free base and the hydrochloride salt.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₈H₁₀ClN nih.gov | C₈H₁₁Cl₂N bldpharm.com |

| Molecular Weight | 155.62 g/mol nih.gov | 192.09 g/mol bldpharm.com |

| Appearance | Not widely documented | White to off-white solid/crystalline powder sigmaaldrich.com |

| CAS Number | 153476-69-8 nih.gov | 73590-93-9 bldpharm.comsimsonpharma.com |

| Key Structural Features | Pyridine ring, two methyl groups, one chloromethyl group | Pyridinium (B92312) cation with a chloride counter-ion |

Potential in Material Science Applications

While its role in pharmaceutical synthesis is well-established, 2-(Chloromethyl)-3,5-dimethylpyridine is also recognized by chemical suppliers as a building block with potential in material science, including the development of polymers and catalysts. bldpharm.combldpharm.com This potential is largely theoretical at present but is grounded in the compound's fundamental chemical reactivity.

The reactive chloromethyl group is not only useful for drug synthesis but can also be employed to functionalize other materials. For example, it can be used to graft the dimethylpyridine unit onto polymer backbones or surfaces that possess nucleophilic sites. This chemical modification can introduce new properties to the material, such as altered solubility, thermal stability, or the ability to coordinate with metals.

Furthermore, the nitrogen atom in the pyridine (B92270) ring can be readily alkylated to form N-alkylpyridinium salts. nih.gov Pyridinium (B92312) salts are a significant class of compounds in material science for several reasons:

Ionic Liquids: Pyridinium salts can be designed to have low melting points, forming a class of materials known as ionic liquids. nih.govnih.govtubitak.gov.trmdpi.com These salts have applications as non-volatile, thermally stable solvents and electrolytes, which are considered "green" alternatives to traditional organic solvents in certain chemical reactions. nih.govtubitak.gov.tr The synthesis of pyridinium-based ionic liquids often involves the reaction of a pyridine derivative with an alkyl halide. nih.gov

Functional Polymers: Pyridinium moieties can be incorporated into polymers to create functional materials. These materials can exhibit properties like ion conductivity, making them suitable for applications in membranes or solid-state electrolytes.

Although specific, large-scale material science applications for this compound are not yet widely documented in academic literature, its inherent chemical functionalities position it as a versatile precursor for creating novel pyridinium-based materials. bldpharm.com Its ability to act as both an alkylating agent (via the chloromethyl group) and a base (at the pyridine nitrogen) makes it a valuable tool for synthetic chemists exploring new functional materials.

Chemical Reactivity and Reaction Mechanisms of 2 Chloromethyl 3,5 Dimethylpyridine

The reactivity of 2-(Chloromethyl)-3,5-dimethylpyridine is dominated by the chloromethyl group at the 2-position, which acts as a key site for nucleophilic attack. The pyridine (B92270) ring itself, with its specific electronic characteristics, significantly modulates this reactivity.

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the pyridine ring is analogous to a benzylic halide, making it a prime electrophilic center for nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is central to its utility as an intermediate in the synthesis of more complex molecules.

This compound readily reacts with nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, to form the corresponding aminomethylpyridine derivatives. The reaction proceeds via a standard Sₙ2 mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

The initial product of the reaction with a primary amine is a secondary amine. However, the resulting secondary amine can also act as a nucleophile and react with another molecule of this compound, potentially leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. chemguide.co.uk To favor the formation of the primary substitution product, an excess of the amine nucleophile is typically used. The general mechanism involves the amine's lone pair attacking the carbon atom bonded to the chlorine. docbrown.info

A typical reaction can be represented as: C₈H₁₀ClN + R₂NH → C₈H₁₀N-NR₂ + HCl

This reactivity makes it a useful building block in the creation of various nitrogen-containing heterocyclic compounds. For instance, reactions with various amines are fundamental in synthesizing ligands for coordination chemistry or biologically active molecules. nih.govgoogle.com

Table 1: Reactivity with Nitrogen Nucleophiles

| Nucleophile | Product Type | Reaction Significance |

|---|---|---|

| Ammonia (NH₃) | Primary Amine | Formation of 2-(aminomethyl)-3,5-dimethylpyridine. |

| Primary Amines (RNH₂) | Secondary Amine | Synthesis of N-substituted derivatives. |

Sulfur-based nucleophiles, such as thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are highly effective in displacing the chloride from this compound. Sulfur compounds are generally excellent nucleophiles, often more so than their oxygen counterparts, due to the larger size and greater polarizability of the sulfur atom. msu.edu

The reaction with a thiol leads to the formation of a thioether (sulfide). This type of reaction is crucial in the synthesis of many pharmaceutical compounds. For example, the reaction of 2-(chloromethyl)pyridine (B1213738) derivatives with thiol-containing heterocycles is a key step in the production of proton pump inhibitors like Omeprazole. The reaction with sodium hydrosulfide (B80085) (NaSH) can be used to introduce a thiomethyl group, which can be further modified. orientjchem.org

The reaction can be summarized as: C₈H₁₀ClN + R-SH → C₈H₁₀N-S-R + HCl

These reactions typically proceed under mild conditions and give good yields, highlighting the high reactivity of the chloromethyl group towards soft nucleophiles like sulfur. nih.gov

Oxygen-based nucleophiles, including alcohols, alkoxides, and water, also participate in substitution reactions with this compound, although they are generally less reactive than nitrogen or sulfur nucleophiles. Reactions with alkoxides, such as sodium methoxide (B1231860) (NaOCH₃), lead to the formation of ether derivatives. nih.gov

The reaction with an alcohol (R-OH) to form an ether (C₈H₁₀N-O-R) often requires a base to deprotonate the alcohol, thereby increasing its nucleophilicity. The chlorination of the corresponding alcohol, 2-hydroxymethyl-3,5-dimethylpyridine, to produce the title compound is a reversible-type reaction, often accomplished with reagents like thionyl chloride (SOCl₂), which underscores the feasibility of the reverse substitution by a hydroxyl group under appropriate conditions. chemicalbook.comgoogle.com

Table 2: Nucleophilic Substitution Product Overview

| Nucleophile Type | Example | Product Class |

|---|---|---|

| Nitrogen-based | Amines | Amines |

| Sulfur-based | Thiols | Thioethers (Sulfides) |

The electronic properties of the pyridine ring play a critical role in the reactivity of the chloromethyl group. The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a significant electron-withdrawing inductive effect (-I effect) on the ring carbons. uoanbar.edu.iqstackexchange.com This effect decreases the electron density of the ring, particularly at the ortho (2- and 6-) and para (4-) positions. stackexchange.com

This electron-withdrawing nature of the pyridine ring activates the attached chloromethyl group toward nucleophilic substitution. By pulling electron density away from the methylene (B1212753) (-CH₂-) carbon, the ring system increases its electrophilicity and stabilizes the transition state of the Sₙ2 reaction. The negative charge that develops on the leaving chloride ion is more readily accommodated.

Oxidation Reactions of the Pyridine Ring

Beyond the reactivity of its side chain, the pyridine ring itself can undergo specific reactions, most notably oxidation at the nitrogen atom.

Formation of N-Oxides

The lone pair of electrons on the nitrogen atom of the pyridine ring is available for reaction with electrophilic oxygen sources, leading to the formation of a pyridine N-oxide derivative. abertay.ac.uk This transformation is a common and important reaction for substituted pyridines.

The oxidation of this compound to its corresponding N-oxide can be achieved using various oxidizing agents. Common reagents for this purpose include hydrogen peroxide in glacial acetic acid or m-chloroperoxybenzoic acid (m-CPBA). tandfonline.com The formation of the N-oxide significantly alters the electronic properties and reactivity of the pyridine ring, often facilitating subsequent substitution reactions at the ring's carbon atoms. researchgate.net For example, the N-oxidation of 3,5-dimethylpyridine (B147111) is a key step in the synthesis of intermediates for pharmaceuticals. google.com

Table 3: Common Oxidizing Agents for Pyridine N-Oxidation

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Heating (e.g., 60-80°C) | A very common and well-documented method. tandfonline.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Room temperature in CH₂Cl₂ | A mild and efficient alternative. tandfonline.com |

| Sodium Perborate | Heating (e.g., 60°C) | A cheap and stable industrial oxidant. tandfonline.com |

The N-oxide group can be readily removed later in a synthetic sequence if desired, making N-oxidation a powerful strategic tool in the functionalization of pyridine derivatives. google.com

Reduction Reactions

The reduction of this compound can be targeted at either the pyridine ring or the chloromethyl substituent, or both, depending on the reagents and reaction conditions employed. A significant reduction pathway is the catalytic hydrogenation of the pyridine ring, which converts the aromatic system into a saturated piperidine (B6355638) ring.

Research into the hydrogenation of substituted pyridines provides insight into the expected reactivity of this compound. For instance, the catalytic hydrogenation of the closely related 3,5-dimethylpyridine to produce 3,5-dimethylpiperidine (B146706) is a reaction of industrial importance, particularly for the synthesis of fine chemicals used in the pesticide industry. researchgate.net This transformation highlights the viability of reducing the pyridine nucleus in this class of compounds.

The process typically involves the use of a metal catalyst, such as Ruthenium on a carbon support (Ru/C), in a trickle bed reactor under a hydrogen atmosphere. researchgate.net The efficiency and outcome of the hydrogenation are influenced by factors such as the catalyst preparation method, the distribution of the metal on the support, and the pH of the reaction solution. researchgate.net For this compound, catalytic hydrogenation would be expected to not only saturate the pyridine ring but also effect the hydrogenolysis of the carbon-chlorine bond in the chloromethyl group, converting it to a methyl group. The ultimate product of a complete reduction would therefore be 2,3,5-trimethylpiperidine.

Alternative reduction methods can also be employed. For example, the reduction of related chloropyridine derivatives has been achieved using zinc metal in an acidic medium. This method is capable of dehalogenating the pyridine ring. While less common than substitution reactions, reduction of the chloromethyl group can also be achieved using reducing agents like lithium aluminum hydride. libretexts.org

Table 1: Examples of Reduction Reactions on Dimethylpyridine Scaffolds

| Starting Material | Reagent and Conditions | Major Product |

| 3,5-Dimethylpyridine | H₂ / Ru-C catalyst, continuous trickle bed reactor | 3,5-Dimethylpiperidine researchgate.net |

| This compound hydrochloride | Potential use of reducing agents like Lithium Aluminum Hydride | Reduction products libretexts.org |

Heterocyclic Rearrangement Mechanisms Involving Chloromethylated Pyridines

Rearrangement reactions involve the intramolecular migration of an atom or group, leading to a structural isomer of the original molecule. While a wide array of named rearrangement reactions are known in organic chemistry, such as the Beckmann, Claisen, and Wagner-Meerwein rearrangements, specific documented examples involving this compound are not prominent in the literature. libretexts.orgthermofisher.com The reactivity of this compound is typically dominated by substitution at the chloromethyl group.

However, general rearrangement mechanisms applicable to heterocyclic compounds could potentially occur under specific conditions. One such mechanism is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement. nih.gov This process is a pathway for the nucleophilic substitution of heterocyclic compounds and involves a sequence of steps:

Addition: A nucleophile adds to an electron-deficient carbon atom of the pyridine ring.

Ring Opening: The heterocyclic ring cleaves, forming an open-chain intermediate.

Ring Closure: The intermediate recyclizes to form a new heterocyclic ring, which may be an isomer of the starting material.

A proposed mechanism for the thermal rearrangement of certain complex pyridine derivatives involves the initial attack of a nucleophile (like a solvent molecule), leading to the opening of the pyridine-containing ring system, followed by an intramolecular cyclization to form a more stable product. nih.gov While this has been observed in more complex fused systems, it illustrates a potential pathway for rearrangement in simpler pyridines if suitable activating groups and reaction conditions are present. For a simple molecule like this compound, such a rearrangement is not typical but remains a theoretical possibility in the presence of strong nucleophiles that could initiate ring transformation.

Synthesis and Reactivity of 2 Chloromethyl 3,5 Dimethylpyridine Derivatives and Analogs

Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) and Related Methoxy (B1213986) Derivatives

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine, often utilized as its hydrochloride salt, is a key intermediate in the synthesis of proton pump inhibitors like omeprazole. chemicalbook.com Its synthesis is well-documented and typically involves the chlorination of its corresponding alcohol, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

Several chlorinating agents can be employed for this transformation, each with specific conditions and yields. Thionyl chloride (SOCl₂) is a common reagent for this conversion. In a typical procedure, 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine is dissolved in a solvent like dichloromethane (B109758) and treated with thionyl chloride, often at room temperature, to produce 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in high yield. chemicalbook.comprepchem.com Other reagents used for this chlorination include sulfuryl chloride (SO₂Cl₂) and triphosgene (B27547). google.com A method using a POCl₃/CH₂Cl₂/Et₃N system has also been reported as a highly selective chlorinating system starting from the corresponding 2-methylpyridine-N-oxide. The choice of reagent can be influenced by factors such as yield, purity requirements, and process safety.

Table 1: Comparison of Chlorination Reagents for Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl

| Reagent | Precursor | Solvent | Key Conditions | Reference |

| Thionyl Chloride (SOCl₂) | 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Dichloromethane | Room Temperature | chemicalbook.comprepchem.com |

| Sulfuryl Chloride (SO₂Cl₂) | 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Dichloromethane | Ice bath cooling, then Room Temperature | |

| Triphosgene | 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Toluene (B28343) | 0-10 °C | google.com |

| Phosphorus Oxychloride (POCl₃) | 2-Methylpyridine-N-oxide derivative | Dichloromethane / Triethylamine | Mild conditions |

Methylation and Methoxy Substitution Strategies

The synthesis of the crucial precursor, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, involves a multi-step sequence that begins with simpler starting materials. One common route starts from 2,3,5-trimethylpyridine (B1346980). This starting material undergoes oxidation and nitration to yield 4-nitropyridine-N-oxide. The nitro group is then displaced by a methoxy group. Subsequently, the N-oxide is subjected to acylation with acetic anhydride, followed by hydrolysis and halogenation to furnish the target hydroxymethyl compound.

An alternative green chemistry approach starts with 3,5-Lutidine (3,5-dimethylpyridine). The process involves:

Oxidation: 3,5-Lutidine is oxidized to 3,5-dimethyl pyridine-N-oxide.

Nitration: The N-oxide is nitrated to produce 3,5-dimethyl-4-nitropyridine-1-oxide.

Methoxylation: The nitro group is substituted by a methoxy group using sodium hydroxide (B78521) and methanol (B129727) to give 3,5-dimethyl-4-methoxypyridine-1-oxide.

Hydroxymethylation: The final step involves methylation and hydroxylation using reagents like dimethyl sulfate (B86663) and hydrogen peroxide to yield 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine (B92270).

Impact of Methoxy Group on Electronic Properties and Reactivity

The introduction of a methoxy (-OCH₃) group at the 4-position of the pyridine ring has a significant impact on the molecule's electronic properties and reactivity. While often considered an electron-donating group in aromatic systems via resonance, the methoxy group also exerts an inductive electron-withdrawing effect. In the context of the pyridine ring, particularly when positioned at the 2- or 4-position, the inductive effect can be dominant, leading to a decrease in the basicity of the pyridine nitrogen. nih.govnih.gov For instance, the pKa of 2-methoxypyridinium ion is 3.06, which is considerably lower than the 5.23 pKa of the unsubstituted pyridinium (B92312) ion, indicating reduced basicity. nih.gov

This modulation of basicity is crucial in multi-step syntheses, as it can prevent undesired side reactions at the nitrogen atom. nih.gov Furthermore, the electronic nature of the methoxy group influences the reactivity of the 2-(chloromethyl) group. By withdrawing electron density inductively, it can subtly affect the electrophilicity of the benzylic carbon, thereby influencing the rate of nucleophilic substitution reactions.

Synthesis of Pyridine Derivatives with Enhanced Reactivity

To further modulate the reactivity of the 2-(chloromethyl)pyridine (B1213738) scaffold, electron-withdrawing groups can be incorporated into the pyridine ring. These substituents enhance the electrophilic character of the molecule, making it more susceptible to nucleophilic attack.

Incorporation of Electron-Withdrawing Halogen Substituents

Another derivative, 2-chloro-5-(chloromethyl)pyridine (B46043) , demonstrates how the placement of halogen substituents dictates the molecule's properties. nih.gov While not a 3,5-dimethyl analog, it illustrates the principle of using halogens to create highly reactive intermediates for further functionalization. mdpi.com

Synthesis and Reactivity of 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol

The hydroxylated analog, 2-(chloromethyl)-3,5-dimethylpyridin-4-ol , represents another important derivative. nih.gov This compound exists in tautomeric equilibrium with its pyridone form, 2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one. nih.gov It is recognized as a reference standard in the analysis of related pharmaceutical compounds. axios-research.com

While detailed synthetic pathways are proprietary and often found in patent literature, its structure suggests it could be derived from the corresponding 4-methoxy derivative via demethylation or from a suitably protected precursor. The 4-hydroxy group, being a strong electron-donating group through resonance, would significantly influence the electronic properties of the pyridine ring, making it more electron-rich compared to the halogenated or unsubstituted analogs. This, in turn, would affect the reactivity of the chloromethyl group, potentially decreasing its susceptibility to nucleophilic substitution compared to the 4-chloro derivative.

Structure-Reactivity Relationships in 2-(Chloromethyl)pyridine Systems

The reactivity of the chloromethyl group in 2-(chloromethyl)pyridine systems is fundamentally a nucleophilic substitution reaction, where the chloride ion acts as a leaving group. The rate and success of this reaction are heavily influenced by the electronic nature of the substituents on the pyridine ring.

Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., in 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine) or nitro groups make the pyridine ring more electron-deficient. This enhances the electrophilicity of the entire molecule, including the carbon of the chloromethyl group, making it a better target for nucleophiles.

Electron-Donating Groups (EDGs): Substituents like a 4-hydroxy group (in 2-(chloromethyl)-3,5-dimethylpyridin-4-ol) donate electron density into the ring through resonance. This increases the electron density of the ring system and can slightly decrease the electrophilicity of the chloromethyl carbon, potentially slowing down nucleophilic attack compared to derivatives with EWGs.

The Methoxy Group: The 4-methoxy group in 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine presents a mixed effect. It withdraws electrons through induction, which deactivates the ring and lowers the nitrogen's basicity, but can donate electrons through resonance. nih.govnih.gov This balance makes it a uniquely effective functional group for controlling reactivity in complex syntheses. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 Chloromethyl 3,5 Dimethylpyridine and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 2-(Chloromethyl)-3,5-dimethylpyridine.

¹H NMR spectroscopy provides precise information about the chemical environment of protons within the molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the different sets of protons. The protons of the chloromethyl group (CH₂Cl) typically appear as a singlet, with a chemical shift influenced by the electronegativity of the adjacent chlorine atom and the pyridine (B92270) ring. The methyl groups (CH₃) at positions 3 and 5 also produce characteristic singlets. The aromatic protons on the pyridine ring show signals in the downfield region, with their specific chemical shifts and coupling patterns providing confirmation of the substitution pattern.

Interactive Data Table: ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-4 | ~7.3 | s |

| H-6 | ~8.2 | s |

| CH₂Cl | ~4.6 | s |

| 3-CH₃ | ~2.4 | s |

| 5-CH₃ | ~2.3 | s |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are indicative of their electronic environment, influenced by the nitrogen atom and the substituents. The carbon of the chloromethyl group (CH₂Cl) and the methyl groups (CH₃) also have characteristic chemical shifts.

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-2 | ~155 |

| C-3 | ~135 |

| C-4 | ~138 |

| C-5 | ~130 |

| C-6 | ~148 |

| CH₂Cl | ~45 |

| 3-CH₃ | ~18 |

| 5-CH₃ | ~17 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

For unambiguous assignment of all proton and carbon signals, especially in complex heterocyclic structures, two-dimensional (2D) NMR techniques are invaluable. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. For substituted pyridines, COSY can confirm the connectivity of the ring protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on their attached, and usually already assigned, protons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : ROESY provides information about the spatial proximity of protons, which is useful for determining the three-dimensional structure and conformation of the molecule.

These 2D NMR methods, when used in combination, provide a comprehensive and detailed structural analysis of this compound and its intermediates. researchgate.netscience.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov Due to the presence of chlorine, this molecular ion peak will be accompanied by a characteristic isotope peak (M+2) with an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this compound may include the loss of a chlorine radical (Cl•) to form a stable pyridyl-methyl cation. Another likely fragmentation is the loss of the entire chloromethyl group (•CH₂Cl) or the cleavage of the pyridine ring. The analysis of these fragment ions helps to piece together the structure of the original molecule. libretexts.orgchemguide.co.uklibretexts.org

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 155/157 | [M]⁺ (Molecular ion) |

| 120 | [M - Cl]⁺ |

| 106 | [M - CH₂Cl]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

C-H stretching (aromatic) : Peaks in the region of 3000-3100 cm⁻¹ are characteristic of the C-H bonds on the pyridine ring.

C-H stretching (aliphatic) : Absorptions around 2850-3000 cm⁻¹ correspond to the C-H bonds of the methyl and chloromethyl groups.

C=C and C=N stretching : The pyridine ring vibrations typically appear in the 1400-1600 cm⁻¹ region.

C-Cl stretching : A distinct absorption band in the fingerprint region, usually between 600-800 cm⁻¹, is indicative of the carbon-chlorine bond.

The presence and position of these bands provide strong evidence for the key functional groups within the molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for its isolation from reaction mixtures. google.com A reversed-phase HPLC method is commonly employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. nih.gov

The purity of a sample is assessed by analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp peak. The presence of additional peaks indicates impurities, and the area under each peak is proportional to the concentration of that component. By comparing the retention time of the main peak with that of a known standard, the identity of the compound can be confirmed. nih.gov HPLC is also a valuable tool for isolating the pure compound from starting materials, byproducts, and other impurities on a preparative scale.

Computational Studies and Molecular Modeling of 2 Chloromethyl 3,5 Dimethylpyridine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, which in turn govern its reactivity. Methods like DFT can be used to compute various electronic descriptors for 2-(Chloromethyl)-3,5-dimethylpyridine. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of electron density, often represented by Mulliken charges.

The electronic nature of this compound is shaped by the interplay of the electron-withdrawing inductive effect of the nitrogen atom and the chloromethyl group, and the electron-donating inductive and hyperconjugative effects of the two methyl groups. The HOMO is expected to be localized primarily on the pyridine (B92270) ring, while the LUMO may have significant contributions from the antibonding orbitals of the C-Cl bond and the π* orbitals of the ring.

A smaller HOMO-LUMO gap generally implies higher reactivity. The calculated values for these parameters provide a quantitative measure of the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, the sites with the most negative Mulliken charges are indicative of regions prone to electrophilic attack, while sites with positive charges are more susceptible to nucleophilic attack.

The following table presents hypothetical data from a DFT calculation on this compound, based on typical values observed for similar substituted pyridines.

| Electronic Property | Calculated Value (Hypothetical) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Mulliken Charge on N | -0.45 e | Site for potential protonation or electrophilic attack |

| Mulliken Charge on C(alpha) | +0.15 e | Electrophilic center, susceptible to nucleophilic attack |

| Mulliken Charge on Cl | -0.20 e | Leaving group in nucleophilic substitution reactions |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This includes modeling its synthesis and its subsequent reactions. A common synthetic route to chloromethylpyridines involves the chlorination of the corresponding methylpyridine N-oxide. For this compound, a plausible precursor would be 2,3,5-trimethylpyridine (B1346980) N-oxide.

The chlorination of a methylpyridine N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃) is thought to proceed through a series of steps involving the activation of the N-oxide, followed by rearrangement and substitution to yield the chloromethyl product. Computational analysis of this pathway would involve locating the transition state structures for each elementary step. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-breaking and bond-forming processes during the reaction.

| Reaction Step (Hypothetical) | Computational Parameter | Significance |

|---|---|---|

| Activation of N-oxide by POCl₃ | Activation Energy (Ea) | Energy barrier for the initial complex formation |

| Transition State Geometry | Shows the geometry of the activated complex | |

| Chloride attack and rearrangement | Activation Energy (Ea) | Energy barrier for the key bond-forming/breaking step |

| Transition State Geometry | Illustrates the concerted or stepwise nature of the rearrangement | |

| Final product formation | Reaction Enthalpy (ΔH) | Determines if the overall reaction is exothermic or endothermic |

Green Chemistry Principles and Sustainability in 2 Chloromethyl 3,5 Dimethylpyridine Production

Process Optimization for Reduced Environmental Impact

One innovative approach involves the direct chlorination of a precursor like 2-hydroxymethyl-3,5-dimethylpyridine. The choice of chlorinating agent and solvent system is crucial in minimizing environmental harm. For instance, the use of thionyl chloride in a suitable solvent is a common method. prepchem.com Another strategy employs triphosgene (B27547) in toluene (B28343), which is reported to be a simpler operation with high yield and purity, generating minimal waste. google.com This method is considered more environmentally benign as it can reduce the number of processing steps and the volume of waste generated.

Furthermore, research into the synthesis of similar pyridine (B92270) derivatives, such as 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, highlights the importance of catalyst selection and reaction conditions in promoting greener processes. For example, the use of catalytic amounts of ruthenium in oxidation steps with molecular oxygen as the primary oxidant presents a high-yield and environmentally acceptable alternative to traditional oxidizing agents. orientjchem.org

Atom Economy and Reaction Mass Efficiency Assessments

A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. Atom economy (AE) and reaction mass efficiency (RME) are key metrics used to evaluate the "greenness" of a chemical synthesis.

Atom Economy (AE) is a theoretical measure of the percentage of the mass of the starting materials that is incorporated into the desired product. An ideal reaction has an atom economy of 100%.

Reaction Mass Efficiency (RME) provides a more practical assessment by taking into account the reaction yield and the actual masses of all reactants used. It is calculated as the mass of the isolated product divided by the total mass of all reactants, multiplied by 100.

To illustrate these concepts, let's consider a representative synthesis of 2-(Chloromethyl)-3,5-dimethylpyridine starting from 3,5-dimethylpyridine (B147111). A plausible multi-step synthesis would involve N-oxidation, followed by rearrangement and chlorination.

Hypothetical Synthesis Pathway for Green Metrics Analysis:

N-Oxidation: 3,5-Dimethylpyridine is oxidized to 3,5-dimethylpyridine-N-oxide.

Rearrangement and Chlorination: The N-oxide is then reacted to introduce the chloromethyl group at the 2-position.

The following table provides a hypothetical assessment of the green metrics for this synthesis, based on typical yields and reaction stoichiometries found in the synthesis of related pyridine derivatives.

Green Metrics for the Synthesis of this compound

| Reaction Step | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) | Assumed Yield (%) | Calculated Reaction Mass Efficiency (%) |

|---|---|---|---|---|---|---|

| N-Oxidation | 3,5-Dimethylpyridine + Oxidizing Agent (e.g., H₂O₂) | 3,5-Dimethylpyridine-N-oxide | H₂O | 88.4 | 90 | 79.6 |

| Chlorination | 3,5-Dimethylpyridine-N-oxide + Chlorinating Agent (e.g., SOCl₂) | This compound | SO₂ + HCl | 58.7 | 85 | 49.9 |

Note: The values in this table are illustrative and based on representative reactions for similar compounds. Actual values may vary depending on the specific process and conditions used.

Analysis of the synthesis of a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, has shown that individual steps can have varying degrees of "greenness." For example, an N-oxidation step can achieve a high atom economy and reaction mass efficiency, while subsequent chlorination and substitution steps may generate more waste, resulting in lower scores for these metrics. orientjchem.org

Solvent Reduction and Waste Minimization Strategies

Solvents are a major contributor to the environmental impact of chemical manufacturing. Therefore, reducing or replacing hazardous solvents is a key focus in the green production of this compound.

Traditional syntheses of pyridine derivatives often utilize chlorinated solvents like dichloromethane (B109758) and chloroform. google.com These solvents are effective for many reactions but pose environmental and health risks. Greener approaches aim to substitute these with less hazardous alternatives such as toluene or to develop solvent-free reaction conditions. google.com The use of one-pot syntheses, as mentioned earlier, is a primary strategy for solvent reduction as it eliminates the need for solvent-intensive work-up and purification steps between reaction stages. prepchem.comrasayanjournal.co.in

Waste minimization is intrinsically linked to process optimization and solvent reduction. The choice of reagents plays a significant role in the amount and type of waste generated. For example, using a catalytic amount of a highly efficient catalyst is preferable to using stoichiometric amounts of a less effective reagent. orientjchem.org In the chlorination step, the use of thionyl chloride or phosphorus oxychloride generates sulfur or phosphorus-based by-products that require disposal. The investigation of alternative chlorinating agents that produce more benign by-products is an active area of research.

Furthermore, the treatment of waste streams is a critical aspect of sustainable manufacturing. Acidic or basic by-products can be neutralized, and in some cases, by-products can be recovered and repurposed. The overarching goal is to design a circular process where waste is minimized, and any generated waste is managed in an environmentally responsible manner.

Quality Control and Impurity Profiling in 2 Chloromethyl 3,5 Dimethylpyridine Synthesis

Identification and Characterization of Synthesis By-products

The synthesis of 2-(Chloromethyl)-3,5-dimethylpyridine is a multi-step process that can generate a variety of by-products. The specific impurities formed depend on the synthetic route employed, the quality of the starting materials, and the reaction conditions. For instance, a common pathway starting from 3,5-dimethylpyridine (B147111) or 2,3,5-trimethylpyridine (B1346980) involves a series of oxidation, nitration, methoxylation, and chlorination reactions. google.com

During these transformations, several potential by-products have been identified. These include unreacted starting materials, intermediates, and products of side reactions. Thorough characterization of these impurities is crucial for developing effective control strategies. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in identifying and quantifying these by-products. organic-chemistry.org

Commonly Identified By-products in the Synthesis of this compound and its Analogs:

| By-product Name | Chemical Formula | Potential Origin |

| 2,3,5-Trimethylpyridine | C₈H₁₁N | Starting material or side-product from incomplete reaction. google.com |

| 2,3,5-Trimethylpyridine-N-oxide | C₈H₁₁NO | Intermediate from the oxidation step. google.comsimsonpharma.com |

| 3,5-Dimethyl-4-methoxypyridine | C₈H₁₁NO | By-product from subsequent reaction steps. google.com |

| 3,5-Dimethyl-4-methoxypyridine-N-oxide | C₈H₁₁NO₂ | Oxidized by-product. google.com |

| 4-Nitro-3,5-lutidine-N-oxide | C₇H₈N₂O₃ | Intermediate from nitration of lutidine-N-oxide. google.com |

| 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol | C₈H₁₀ClNO | Impurity in the synthesis of related compounds. axios-research.com |

| 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine | C₈H₉Cl₂N | Over-chlorinated side product. axios-research.com |

| Pyridine (B92270) derivate superpolymer | Not applicable | High molecular weight polymers formed during the reaction. google.com |

Purity Control Strategies in Pharmaceutical Intermediate Production

Ensuring the purity of pharmaceutical intermediates like this compound is a fundamental aspect of drug manufacturing. A multi-faceted approach to purity control is necessary throughout the production process.

Key Purity Control Strategies:

Raw Material Quality: The quality of the final product is intrinsically linked to the purity of the starting materials. Sourcing high-quality raw materials from reputable and audited suppliers is the first line of defense against introducing impurities.

Good Manufacturing Practices (GMP): Adherence to GMP guidelines is essential for maintaining consistency and quality. This includes documented procedures for all operations, equipment calibration and cleaning, and personnel training.

In-Process Controls (IPCs): Regular monitoring of critical process parameters such as temperature, pressure, pH, and reaction time is crucial to minimize the formation of by-products. Analytical techniques like HPLC and GC are used to monitor the progress of the reaction and ensure the conversion of starting materials and intermediates.

Environmental Monitoring: Controlling the manufacturing environment is critical to prevent contamination. This includes monitoring air and water quality and maintaining cleanroom conditions where necessary.

Impurity Profiling: A thorough understanding of the impurity profile is essential. This involves identifying and quantifying all potential and actual impurities in the intermediate. This information is critical for risk assessment and for developing effective purification methods. organic-chemistry.org

Methodologies for Impurity Reduction and Product Refinement

Following the synthesis, various techniques are employed to remove impurities and refine the this compound to meet the required purity specifications for pharmaceutical use. The choice of purification method depends on the physical and chemical properties of the desired compound and its impurities.

Common Refinement and Purification Techniques:

| Method | Description | Application in this compound Synthesis |

| Washing with Organic Solvents | The crude product is washed with specific organic solvents in which the impurities are more soluble than the product. | Washing the crude solid with a mixed solvent of acetone (B3395972) and petroleum ether, or other solvents like benzene (B151609) and toluene (B28343), has been shown to be effective. google.com |

| Recrystallization | This technique involves dissolving the impure compound in a suitable solvent at a high temperature and then allowing it to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solvent. | Recrystallization is a standard method for purifying solid organic compounds and is applicable to this compound. |

| Chromatography | Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the desired compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. | While primarily used for analysis, preparative chromatography can be employed for high-purity requirements. |

| Distillation | For volatile compounds, distillation separates components based on differences in their boiling points. | This method is suitable if the impurities have significantly different boiling points from the product. |

| Filtration | This is a simple and effective method to separate solid products from the reaction mixture or a crystallization solvent. | Filtration is a standard step in the work-up procedure to isolate the solid this compound hydrochloride. google.com |

| Use of Specific Reagents | The choice of reagents can significantly impact the purity of the final product. | Using triphosgene (B27547) as a chlorinating agent in the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride has been reported to result in high yield and purity. google.com |

| Centrifugation | This method is used to separate solids from liquids by centrifugal force. | After the reaction, centrifugation can be used to isolate the product before drying. google.com |

By implementing a combination of these control strategies and refinement methodologies, manufacturers can consistently produce this compound of high purity, ensuring its suitability as a critical starting material for the synthesis of safe and effective pharmaceuticals.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes to 2-(Chloromethyl)-3,5-dimethylpyridine

The synthesis of this compound and its analogues is an area of active research, moving towards milder, more efficient, and selective methods. Traditional synthetic routes often involve multi-step processes starting from precursors like 3,5-dimethylpyridine (B147111) (3,5-Lutidine) or 2,3,5-trimethylpyridine (B1346980). google.com These pathways typically include steps such as N-oxidation, nitration, methoxylation, and eventually chlorination of a hydroxymethyl intermediate. google.comrasayanjournal.co.in However, future developments are focused on overcoming the limitations of these established methods, such as harsh reaction conditions and the generation of by-products.

Novel approaches are emerging that employ alternative chlorinating agents to replace commonly used reagents like thionyl chloride, which can produce corrosive and environmentally harmful by-products. google.com One promising route involves the use of triphosgene (B27547) in a toluene (B28343) solvent, which has been shown to produce high yields (over 96%) and high purity for the related 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride. google.com This method is advantageous as it is simple to operate and the by-products are gaseous, simplifying purification. google.com Another advanced method utilizes a phosphorus oxychloride (POCl3)/dichloromethane (B109758)/triethylamine system as a highly selective chlorinating reagent under mild conditions. scispace.com

Future research will likely focus on catalytic one-step reactions. For instance, processes using supported palladium chloride catalysts are being explored for the direct chlorination of methylpyridines, which could significantly shorten the synthetic route, reduce waste, and lower costs. patsnap.com

| Method/Reagent | Starting Material (Example) | Key Advantages | Reference |

|---|---|---|---|

| Triphosgene/Toluene | 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | High yield (>96%), high purity, environmentally cleaner by-products (CO2). | google.com |

| POCl3/CH2Cl2/Et3N | 2-Methylpyridine N-oxide derivative | High selectivity, mild reaction conditions. | scispace.com |

| Supported PdCl2 Catalyst | 3-Methylpyridine | Potential for one-step reaction, increased reaction speed, improved selectivity. | patsnap.com |

Exploration of New Derivatization Pathways for Targeted Applications

The chloromethyl group at the 2-position of the pyridine (B92270) ring is a reactive site, making this compound a valuable intermediate for synthesizing a wide range of derivatives. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Pharmaceutical Applications: A significant application of this derivatization chemistry is in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related stomach conditions. rasayanjournal.co.in The compound serves as a key intermediate for drugs like Omeprazole. rasayanjournal.co.inscbt.com The synthesis involves reacting the chloromethylpyridine with a thiol-containing benzimidazole (B57391) moiety, where the sulfur atom acts as the nucleophile, displacing the chloride ion. google.com Future research is aimed at using this versatile building block to create novel PPIs and other pharmacologically active molecules by reacting it with various nucleophiles such as phenols and amines. google.com

Agrochemical Applications: In the agrochemical sector, related chloromethylpyridine derivatives are crucial for producing modern pesticides. For example, 2-chloro-5-chloromethylpyridine is a key intermediate for neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. patsnap.comagropages.com It is also a precursor for intermediates used in the synthesis of fungicides and herbicides. nih.gov The derivatization pathways in this field often involve reactions that build complex heterocyclic systems onto the pyridine scaffold. Research in this area is focused on developing new pesticides with improved efficacy, selectivity, and environmental profiles. nih.gov

| Reactant/Nucleophile | Resulting Derivative Class | Targeted Application | Reference |

|---|---|---|---|

| Thiol-containing benzimidazoles | Substituted benzimidazoles (e.g., Omeprazole) | Pharmaceuticals (Proton Pump Inhibitors) | rasayanjournal.co.ingoogle.com |

| Amines, Amides | Neonicotinoids (e.g., Imidacloprid) | Agrochemicals (Insecticides) | patsnap.comagropages.com |

| Phenols, Alkoxides | Aryl ethers | Agrochemicals (Herbicides, Fungicides) | nih.gov |

Investigation into Catalytic Applications of this compound-based Ligands

The pyridine structure is a well-established N-donor ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. While direct catalytic applications of this compound are not yet extensively documented, its structure presents significant opportunities for the design of novel ligands and catalysts.

Future research is expected to explore the use of this compound as a ligand in homogeneous and heterogeneous catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the reactive chloromethyl group can serve as a handle for several purposes:

Immobilization: The chloromethyl group can be used to anchor the ligand to a solid support, such as a polymer or silica, creating a recyclable heterogeneous catalyst.

Formation of Multidentate Ligands: The chloromethyl group can be derivatized to introduce additional coordinating atoms (e.g., N, P, O, S), transforming the simple monodentate pyridine into a more complex bidentate or tridentate (pincer) ligand. These multidentate ligands can form highly stable and selective catalysts for various organic transformations.

Research into polymer-supported pyridine-copper complexes has already shown high catalytic activity in reactions like the oxidative carbonylation of methanol (B129727). researchgate.net This suggests that polymers synthesized from monomers like this compound could support catalytically active metal centers, combining the benefits of high activity with ease of recovery.

Advancements in Sustainable and Economical Production Methods

The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis of this compound is no exception. rasayanjournal.co.inmlsu.ac.in Future advancements will be heavily focused on making its production more sustainable and economical.

The choice of reagents is also critical. Replacing hazardous chemicals with greener alternatives is a primary goal. For example, using triphosgene instead of thionyl chloride for the chlorination step avoids the emission of sulfurous gases. google.com Similarly, employing catalytic amounts of ruthenium complexes with molecular oxygen as the oxidant for N-oxidation is a milder and more efficient alternative to traditional methods. orientjchem.org

The efficiency of these sustainable methods can be quantified using green chemistry metrics. orientjchem.org Future process development will rely on evaluating and optimizing parameters such as Atom Economy (AE), Reaction Mass Efficiency (RME), and E-Factor (environmental factor), which measures the total mass of waste produced per unit of product. orientjchem.org For instance, in a modified synthesis of a related compound, the oxidation step using hydrogen peroxide was identified as highly green due to a very low E-factor of 3.2, indicating minimal waste generation. orientjchem.org

| Strategy | Description | Benefit | Reference |

|---|---|---|---|

| One-Pot Synthesis | Performing multiple reaction steps without isolating intermediates. | Reduces solvent use, energy consumption, and improves productivity. | rasayanjournal.co.inresearchgate.net |

| Greener Reagents | Replacing hazardous chemicals (e.g., thionyl chloride) with safer alternatives (e.g., triphosgene). | Minimizes environmental impact and improves process safety. | google.com |

| Catalytic Methods | Using catalysts (e.g., RuCl3) to enable milder reaction conditions and use of benign oxidants (O2). | Increases energy efficiency and reduces harsh reagent use. | orientjchem.org |

| Green Metrics Evaluation | Assessing processes using metrics like Atom Economy and E-Factor. | Provides quantitative data to guide the development of more sustainable processes. | orientjchem.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-3,5-dimethylpyridine, and how are intermediates characterized?

- Synthesis Methods :

- Route 1 : Reacting 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine with chlorinating agents (e.g., SOCl₂ or PCl₃) under anhydrous conditions to substitute the hydroxyl group with chlorine .

- Route 2 : Utilizing 4-methoxy-2,3,5-trimethylpyridine-N-oxide as a precursor, followed by chlorination and demethylation steps .

Q. How does steric hindrance from the 3,5-dimethyl groups influence the reactivity of the chloromethyl moiety?

- Mechanistic Insight : The bulky 3,5-dimethyl groups reduce accessibility to the chloromethyl site, slowing nucleophilic substitution reactions. This necessitates optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents like DMF) to enhance reactivity .

- Experimental Validation : Kinetic studies comparing substitution rates with non-methylated analogs (e.g., 2-chloromethylpyridine) can quantify steric effects .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of metal-ligand complexes using this compound?

- Challenge : Competing hydrolysis of the chloromethyl group in aqueous or protic environments.

- Solutions :

- Use anhydrous solvents (e.g., THF or dichloromethane) and inert atmospheres (N₂/Ar) .

- Pre-activate the chloromethyl group by converting it to a better leaving group (e.g., iodide via Finkelstein reaction) before coordinating to metals like Pt(II) or Re(I) .

- Case Study : In Pt(II) complexes, ligand synthesis achieved 67% yield via column chromatography purification after reacting this compound with methanesulfonamide under controlled stoichiometry .

Q. How can computational modeling predict the coordination behavior of this compound in transition-metal complexes?

- Methodology :

- DFT Calculations : Model the ligand’s electron density and steric profile to predict binding modes (e.g., monodentate vs. bridging) .

- Molecular Dynamics : Simulate ligand-metal interactions in solvent environments to optimize synthetic conditions .

- Validation : Compare predicted geometries with X-ray crystallography data from synthesized complexes (e.g., Pt-N bond lengths and angles) .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

- Data Discrepancies : Yields vary between 50–80% depending on chlorination agents (e.g., SOCl₂ vs. PCl₃) and purification methods .

- Resolution Strategies :

- Standardize reaction monitoring (e.g., TLC or in-situ IR) to track intermediate formation.

- Optimize workup protocols (e.g., fractional distillation or recrystallization) to improve purity and yield .

Methodological Considerations

Q. What analytical techniques are critical for confirming the purity of this compound?

- Essential Techniques :

- GC-MS : Quantify purity and detect volatile impurities.

- Elemental Analysis : Verify C/H/N/Cl composition against theoretical values .

- XRD : Resolve crystalline structure if single crystals are obtainable .

Q. How can isotopic labeling (e.g., ¹³C or ²H) aid in mechanistic studies of reactions involving this compound?

- Applications :

- Trace the chloromethyl group’s fate in substitution reactions using ¹³C-labeled analogs.

- Study steric effects via deuterium labeling at methyl groups to monitor kinetic isotope effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.